molecular formula C9H10N2OS2 B2856501 6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733015-18-4

6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2856501
CAS RN: 733015-18-4
M. Wt: 226.31
InChI Key: KGHKMMOAANAPLU-UHFFFAOYSA-N
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Description

Thienopyrimidinones, such as the compound you mentioned, are a class of organic compounds that contain a thieno[2,3-d]pyrimidin-4-one moiety. They are characterized by a pyrimidinone ring fused to a thiophene ring . These compounds are of interest in medicinal chemistry due to their potential biological activities.


Molecular Structure Analysis

The molecular structure of “6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” would be characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, with ethyl and methyl groups at the 6 and 3 positions, respectively, and a sulfanyl group at the 2 position .


Chemical Reactions Analysis

Thienopyrimidinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The exact reactions that “6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” can undergo would depend on the reaction conditions and the reagents used.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” would depend on its physical and chemical properties, as well as how it’s handled and used. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of thienopyrimidinones is an active area of research due to their potential biological activities. Future research on “6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” might include the synthesis of analogs, the investigation of its biological activity, and the exploration of its mechanism of action .

properties

IUPAC Name

6-ethyl-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(14-5)10-9(13)11(2)8(6)12/h4H,3H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHKMMOAANAPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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